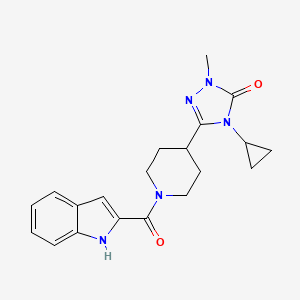

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

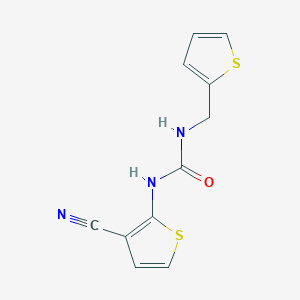

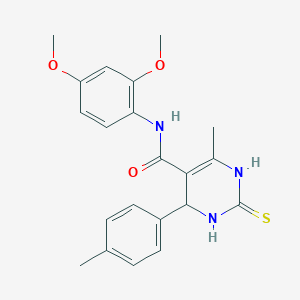

The compound 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a novel molecule that is presumed to have biological activity due to its structural features. It contains several pharmacophores, such as the indole moiety, piperidine ring, and 1,2,4-triazole core, which are often found in compounds with various biological activities. The indole moiety, in particular, is a common structure in natural products and pharmaceuticals, known for its involvement in key biological interactions.

Synthesis Analysis

The synthesis of related compounds bearing indole moieties has been reported using microwave-assisted synthesis, which is a rapid and efficient method for the preparation of such complex molecules. For instance, novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with indole moieties were synthesized via bromination, cyclization, and other reactions under microwave irradiation . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was characterized by 1H NMR and ESI-MS/MS, and DFT calculations were used to analyze the stability of tautomers . These techniques could be employed to elucidate the molecular structure of the compound and to predict its most stable conformers.

Chemical Reactions Analysis

The reactivity of the indole and triazole moieties in related compounds suggests that the target molecule could undergo various chemical reactions. For example, indole-containing triazoles have been used as intermediates in the synthesis of more complex heterocyclic compounds . The presence of reactive sites such as the carbonyl group and the nitrogen atoms in the triazole ring could allow for further functionalization or participation in biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been investigated, revealing insights into their potential biological activity. For instance, the study of conformational polymorphs of a related 1,2,4-oxadiazole compound showed different molecular and crystal structures, which could influence the compound's solubility, stability, and bioavailability . These properties are crucial for the development of pharmaceutical agents and could be similarly relevant for the compound under analysis.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Indoles, including compounds with a triazole scaffold, have been recognized for their wide range of pharmacological activities, such as antibacterial, antifungal, anti-mycobacterial, antiviral, anti-HIV, antitumor, and anticonvulsant properties. The inclusion of a 1,2,3-triazole moiety often signifies chemotherapeutic potential, including antitubercular, anti-inflammatory, antifungal, and antibacterial activities. This is attributed to the triazole ring's capacity to act as a versatile linker between pharmacophores, enhancing medicinal properties (Aouad, 2017).

Novel isatin-1,2,3-triazoles with appended piperidine, morpholine, or piperazine moieties, linked via methylene or an acetyl linkage, have shown promising antimicrobial screening results. This suggests that compounds incorporating these moieties could be of significant interest for developing new antimicrobial agents (Aouad, 2017).

Novel Synthesis Methods

Microwave-assisted synthesis techniques have been employed to create new compounds bearing indole and triazole moieties, demonstrating significant antimicrobial activities. This indicates the utility of such compounds in developing antimicrobial therapeutics (Gomha & Riyadh, 2011).

The synthesis of highly functionalized dispiro heterocycles incorporating indole and piperidine moieties has been achieved. These compounds exhibited good antimicrobial and reasonable antitubercular activities, suggesting their potential use in treating infectious diseases (Dandia, Jain, & Laxkar, 2013).

Drug Design and Development

- The design and synthesis of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives have been explored for anti-tubercular activity. Some compounds exhibited moderate to good activity against Mycobacterium tuberculosis strains, underscoring the potential of such structures in anti-tubercular drug development (Naidu et al., 2016).

properties

IUPAC Name |

4-cyclopropyl-5-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-23-20(27)25(15-6-7-15)18(22-23)13-8-10-24(11-9-13)19(26)17-12-14-4-2-3-5-16(14)21-17/h2-5,12-13,15,21H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVLJOISFWCUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)

![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)

![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)